(3,5-Difluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-(3,5-difluoro-2-methoxyphenyl)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O4/c1-3-17-11(15)9(14)7-4-6(12)5-8(13)10(7)16-2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWVPFWXLCHVIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C(=CC(=C1)F)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation with Subsequent Esterification
A two-step approach involves introducing the oxo-acetic acid moiety via Friedel-Crafts acylation followed by esterification:
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Friedel-Crafts Acylation :
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Substrate : 3,5-Difluoro-2-methoxybenzene.
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Acylating agent : Chloroacetyl chloride or bromoacetyl bromide.
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Reaction conditions : Anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature.
The electron-withdrawing fluorine atoms hinder electrophilic substitution, requiring prolonged reaction times (24–48 hours) and excess acylating agent. Yields typically range from 40–55% due to competing side reactions.
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Oxidation and Esterification :
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The α-chloroacetophenone intermediate is oxidized to the α-keto acid using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC).
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Esterification : The resulting α-keto acid is treated with ethanol in the presence of H₂SO₄ or p-toluenesulfonic acid (PTSA) under reflux.
Limitations : Over-oxidation of the α-keto group and low esterification efficiency (<60%).
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Direct Condensation via Claisen-Schmidt Reaction
A one-pot condensation strategy avoids isolation of intermediates:
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Substrates :
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3,5-Difluoro-2-methoxybenzaldehyde.
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Ethyl glyoxylate (or its hemiacetal form).
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Base-catalyzed condensation :
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Catalyst : Sodium ethoxide or potassium tert-butoxide.
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Solvent : Anhydrous ethanol or THF.
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Conditions : Reflux at 80°C for 6–8 hours.
The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and dehydration. Purification via column chromatography (hexane/ethyl acetate) yields the target ester in 50–65% purity.
Key optimization parameters :
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Molar ratio : A 1:1.2 ratio of aldehyde to ethyl glyoxylate minimizes dimerization.
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Temperature control : Excess heat promotes retro-aldol decomposition.
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Palladium-Catalyzed Carbonylation
A modern approach leverages transition metal catalysis for higher regioselectivity:
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Substrate : 3,5-Difluoro-2-methoxyiodobenzene.
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Carbonylation reagent : Ethyl glyoxylate or carbon monoxide.
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Catalyst system :
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Pd(OAc)₂ (5 mol%).
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Ligand: Xantphos or BINAP.
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Base: Cs₂CO₃ or K₃PO₄.
Reaction pathway : Oxidative addition of the aryl iodide to Pd(0), CO insertion, and reductive elimination to form the α-keto ester.
Reported yields : 70–85% with >90% purity.
Advantages : Mild conditions (80°C, 12 hours), scalability, and compatibility with sensitive functional groups. -
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts | 40–55 | 70–80 | Low-cost reagents | Low yields, harsh conditions |
| Claisen-Schmidt | 50–65 | 75–85 | One-pot synthesis | Sensitivity to moisture |
| Palladium catalysis | 70–85 | >90 | High selectivity, scalability | Expensive catalysts, CO handling |
Industrial-Scale Considerations
For large-scale production, the palladium-catalyzed method is preferred despite higher initial costs due to its superior yield and purity. Key process parameters include:
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Catalyst recycling : Ligand design to enable Pd recovery.
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Solvent selection : Switch from THF to toluene for easier distillation.
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Safety protocols : CO gas monitoring and scrubbing systems.
Chemical Reactions Analysis
(3,5-Difluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding carboxylic acid.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing and reducing agents, and various solvents such as dichloromethane or ethanol. Major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
(3,5-Difluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3,5-Difluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or substrate for certain enzymes, affecting their activity and modulating biological pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to a broader class of α-keto esters with aryl substituents. Key structural analogs include:
a. Ethyl 2-(3,5-difluorophenyl)-2-oxoacetate (CAS 208259-57-8)
- Molecular Formula : C₁₀H₈F₂O₃
- Molecular Weight : 214.16 g/mol
- Substituents : 3,5-difluorophenyl group without the 2-methoxy substitution.
b. Ethyl (2-chloropyridin-3-yl)(oxo)acetate (CAS 902837-56-3)
- Molecular Formula: C₉H₈ClNO₃
- Molecular Weight : 213.62 g/mol
- Substituents : Chlorine atom at position 2 of a pyridine ring instead of a phenyl group.
c. (4-Cyclopropylsulfanyl-phenyl)-oxo-acetic acid ethyl ester
- Molecular Formula: Not explicitly provided (estimated C₁₃H₁₄O₃S).
- Substituents : Cyclopropylsulfanyl group at position 4.
- Key Difference : The sulfur-containing substituent increases lipophilicity and may influence metabolic stability in drug design .
Physicochemical Properties
- Fluorine Effects: The 3,5-difluoro substitution in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs .
Spectroscopic Characterization
- 1H NMR : The target compound would exhibit signals for the ethyl group (δ ~1.3–1.4 ppm for CH₃, δ ~4.3–4.4 ppm for CH₂) and aromatic protons (split patterns due to fluorine coupling) .
- Mass Spectrometry : Expected molecular ion peak at m/z 260.19 (M+H)+, with fragmentation patterns reflecting loss of CO₂Et (73 Da) .
Biological Activity
Overview
(3,5-Difluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester is an organic compound that has garnered attention in various fields of research due to its unique structural properties and biological activities. This compound features two fluorine atoms at the 3 and 5 positions, a methoxy group at the 2 position, and an oxo-acetic acid ethyl ester functional group. Its applications span from enzyme-catalyzed reactions to potential therapeutic uses.
The synthesis of this compound can be achieved through several methods, including the reaction of 3,5-difluoro-2-methoxybenzaldehyde with ethyl oxalyl chloride in the presence of a base such as triethylamine. This process typically involves the formation of an intermediate that is subsequently hydrolyzed to yield the final ester product.
Key Reactions:
- Oxidation: Can be oxidized to form carboxylic acids using agents like potassium permanganate.
- Reduction: Reduction of the ester group can yield alcohols.
- Hydrolysis: Hydrolysis under acidic or basic conditions produces the corresponding carboxylic acid and ethanol.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The presence of fluorine enhances binding affinity and stability, making it a useful probe in biochemical studies.
Applications in Research
- Enzyme Studies: The compound serves as a valuable tool for studying enzyme-catalyzed reactions and investigating biological pathways involving ester hydrolysis.
- Pharmaceutical Development: Preliminary studies suggest potential applications in drug discovery due to its ability to modulate biological pathways by acting as an inhibitor or substrate for certain enzymes.
- Chemical Intermediates: It is utilized in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
Inhibitory Activity
A comparative study highlighted that derivatives with fluorinated groups exhibit enhanced activity against various biological targets. For instance, compounds with similar fluorinated structures demonstrated significant inhibitory effects with IC50 values ranging from 7.3 μM to 11.4 μM, indicating that structural modifications can lead to improved biological activity .
Stability and Solubility
Research has shown that compounds similar to this compound exhibit excellent metabolic stability with half-life values exceeding 120 minutes in mouse serum. Moreover, solubility assessments indicated values greater than 200 μM in neutral buffer solutions, which is crucial for pharmacological applications .
Comparative Analysis
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| This compound | TBD | Enzyme inhibition |
| Fluorinated derivative 3f | 7.3 ± 1.5 | TopoII inhibitor |
| Fluorinated derivative 3h | 9.2 ± 0.2 | TopoII inhibitor |
| Fluorinated derivative 3g | 11.4 ± 2.4 | TopoII inhibitor |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (3,5-difluoro-2-methoxyphenyl)oxo-acetic acid ethyl ester?
- Methodological Answer : The compound can be synthesized via esterification of the corresponding oxo-acetic acid derivative. A typical protocol involves reacting 3,5-difluoro-2-methoxybenzoic acid derivatives with ethyl glyoxylate (CAS: 924-44-7) under acidic catalysis (e.g., H2SO4 or HCl) . For example, similar esterifications of substituted phenylacetic acids use ethanol as the solvent and require reflux conditions (70–80°C, 6–8 hours) .
- Key Reaction Conditions :
| Reagent | Catalyst | Temperature | Time | Yield Range |
|---|---|---|---|---|
| Ethyl glyoxylate | H2SO4 | 70–80°C | 6–8 h | 60–75% |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- <sup>1</sup>H/</sup><sup>13</sup>C NMR : Look for signals corresponding to the ethyl ester group (e.g., triplet at ~1.3 ppm for CH3, quartet at ~4.3 ppm for CH2 in <sup>1</sup>H NMR) and aromatic protons in the difluoromethoxyphenyl moiety .
- FT-IR : Confirm ester C=O stretching at ~1740 cm<sup>-1</sup> and aromatic C-F vibrations at 1100–1200 cm<sup>-1</sup> .
- Mass Spectrometry (EI-MS) : Expect molecular ion peaks at m/z ~270–280 (exact mass depends on isotopic fluorine patterns) .
Q. What solvents and conditions are optimal for its stability during storage?
- Methodological Answer : The compound should be stored anhydrously at –20°C in amber vials to prevent hydrolysis of the ester group. Polar aprotic solvents (e.g., DMSO, DMF) are preferred for dissolution, while aqueous or protic solvents (e.g., MeOH, H2O) should be avoided .
Advanced Research Questions
Q. How do electronic effects of the 3,5-difluoro and 2-methoxy substituents influence reactivity in nucleophilic acyl substitution?
- Methodological Answer : The electron-withdrawing fluorine groups increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, thiols). In contrast, the 2-methoxy group donates electron density via resonance, potentially moderating reactivity. To study this, conduct kinetic assays with model nucleophiles (e.g., benzylamine) in THF or acetonitrile, monitoring reaction progress via HPLC or <sup>19</sup>F NMR .
Q. What analytical challenges arise in quantifying trace impurities (e.g., hydrolyzed acid form) in this ester?
- Methodological Answer : Hydrolysis of the ester to (3,5-difluoro-2-methoxyphenyl)oxo-acetic acid can occur under acidic/basic conditions. Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA in H2O) to separate and quantify impurities. Calibrate with synthesized standards of the acid and ester .
Q. Can computational modeling predict the compound’s behavior in catalytic reactions (e.g., enzyme inhibition studies)?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s interaction with biological targets, such as salicylate-dependent enzymes. However, discrepancies may arise for fluorine-containing systems due to basis set limitations. Validate predictions with experimental IC50 assays using purified enzymes .
Data Contradictions and Resolution
Q. Discrepancies in reported esterification yields: What factors might explain variability between studies?
- Substituent Position : Meta-fluorine vs. para-methoxy groups alter steric/electronic profiles.
- Catalyst Purity : Trace water in H2SO4 or HCl can hydrolyze intermediates.
Research Applications
Q. How is this compound utilized as a precursor in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
